4-Methoxy-N-methylaniline hydrochloride

Description

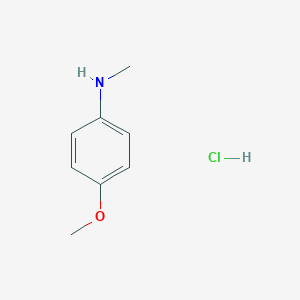

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORHJDKIZPGLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595579 | |

| Record name | 4-Methoxy-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10541-33-0 | |

| Record name | 4-Methoxy-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Methoxy-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Methoxy-N-methylaniline hydrochloride (CAS No: 10541-33-0).[1][2][3][4] Due to a notable lack of extensive publicly available data for this specific salt, this guide also furnishes detailed, standard experimental protocols for determining key physical characteristics. Furthermore, it includes comparative data for the parent compound, 4-Methoxy-N-methylaniline, to provide a broader context for its physicochemical behavior.

Core Physical Properties

Table 1: Physical and Chemical Properties

| Property | This compound | 4-Methoxy-N-methylaniline (Free Base) |

| Molecular Formula | C₈H₁₂ClNO[3][5] | C₈H₁₁NO[6][7] |

| Molecular Weight | 173.64 g/mol [1][5] | 137.18 g/mol [6][7] |

| CAS Number | 10541-33-0[1][2][3][4][5] | 5961-59-1[6][7] |

| Appearance | Crystalline solid (typical for amine hydrochlorides) | White to greyish-brown solid or low melting mass[8] |

| Melting Point | Data not available | 33-36 °C[6][9] |

| Boiling Point | Data not available | 135-136 °C at 19 mmHg[6][9] |

| Solubility | Expected to be soluble in water | Data not available |

| IUPAC Name | 4-methoxy-N-methylaniline;hydrochloride[1][2] | 4-methoxy-N-methylaniline[7] |

| SMILES | CNC1=CC=C(OC)C=C1.Cl[1] | CNc1ccc(OC)cc1[6][7] |

Experimental Protocols

Given the absence of specific experimental data for this compound, the following section details standard laboratory procedures for determining its key physical properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For an amine hydrochloride, this can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The solubility of a compound is a fundamental property influencing its absorption and distribution. The shake-flask method is a common technique to determine the equilibrium solubility.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, dichloromethane) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved solute in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L) at the specified temperature.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a synthesized batch of this compound.

Caption: Characterization workflow for this compound.

Spectral Data

A study on the N-methylation of aromatic amines provides the following nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Methoxy-N-methylaniline:

-

¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s, 3H).[10]

-

¹³C NMR (101 MHz, CDCl₃): δ 152.13 (s), 143.75 (s), 114.96 (s), 113.67 (s), 55.89 (s), 31.63 (s).[10]

-

GC-MS (m/z): 137.08 (calculated: 137.10).[10]

It is expected that the NMR spectra of the hydrochloride salt would show shifts in the signals corresponding to the protons and carbons near the protonated nitrogen atom.

Synthesis and Formation

The formation of this compound typically involves the reaction of the free base, 4-Methoxy-N-methylaniline, with hydrochloric acid. This acid-base reaction results in the protonation of the basic nitrogen atom of the aniline derivative, forming the corresponding ammonium salt.

Caption: Synthesis pathway of this compound.

This guide serves as a foundational resource for professionals working with this compound. The provided experimental protocols offer a clear path for generating the necessary physical property data to support research and development activities. As more information becomes publicly available, this guide will be updated to reflect the latest findings.

References

- 1. benchchem.com [benchchem.com]

- 2. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound 97% | CAS: 10541-33-0 | AChemBlock [achemblock.com]

- 5. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. garudachem.com [garudachem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Methoxy-N-methylaniline 98 5961-59-1 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Methoxy-N-methylaniline Hydrochloride

Introduction

This compound is a significant aniline derivative that functions as a crucial precursor and building block in advanced chemical and pharmacological research.[1] Its chemical structure, featuring a methoxy group and an N-methylated amine on a benzene ring, makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for professionals in research and development. The parent compound, the free amine N-Methyl-4-anisidine, is also discussed due to its relevance in synthesis and certain applications.[2]

Chemical Structure and Identification

This compound is the salt formed from the free amine, 4-Methoxy-N-methylaniline (also known as N-Methyl-p-anisidine), and hydrochloric acid.[2] The hydrochloride form often provides greater stability for storage and handling.

-

IUPAC Name: 4-methoxy-N-methylaniline;hydrochloride[2]

-

SMILES: CNC1=CC=C(OC)C=C1.[H]Cl[3]

-

InChI Key: JORHJDKIZPGLHB-UHFFFAOYSA-N[2]

Physicochemical Properties

The following tables summarize the key physicochemical properties for both this compound and its corresponding free amine base.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 173.64 g/mol | [2] |

| Purity | ≥97% or ≥98% (typical commercial grades) | [3][4] |

| Storage | Room temperature | [4] |

Table 2: Properties of 4-Methoxy-N-methylaniline (Free Amine)

| Property | Value | Source(s) |

| CAS Number | 5961-59-1 | [5][6] |

| Molecular Formula | C₈H₁₁NO | [5][6] |

| Molecular Weight | 137.18 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 33-36 °C (lit.) | |

| Boiling Point | 135-136 °C at 19 mmHg (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup |

Synthesis and Experimental Protocols

The synthesis of 4-Methoxy-N-methylaniline typically involves the reductive amination of p-anisidine (4-methoxyaniline). The resulting free amine can then be converted to its hydrochloride salt.

Experimental Protocol: Synthesis of N-methyl-4-methoxyaniline via Catalytic Hydrogenation

This protocol is based on an industrial preparation method and describes the synthesis of the free amine.[7]

Objective: To synthesize N-methyl-4-methoxyaniline by reductive amination of p-anisidine with paraformaldehyde.

Reactants:

-

p-Anisidine (p-aminoanisole)

-

Paraformaldehyde

-

Solvent (e.g., an alcohol or other suitable organic solvent)

-

Raney Nickel (Catalyst)

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

Procedure:

-

Reactor Setup: Charge a suitable reaction vessel (autoclave) with p-anisidine, a solvent, and paraformaldehyde.[7] Add Raney Nickel as the hydrogenation catalyst.[7]

-

Inerting: Purge the reactor to remove air. This is typically done by first displacing the air with an inert gas like nitrogen (e.g., 3 cycles) and then with hydrogen gas (e.g., 3 cycles).[7]

-

Reaction: Begin heating the reaction mixture to the target temperature range of 50-120°C.[7] Pressurize the reactor with hydrogen gas to a pressure of 0.2-1.5 MPa.[7]

-

Monitoring: Maintain the reaction at the specified temperature and pressure until the reaction is complete, which can be monitored by techniques such as TLC, GC, or by the cessation of hydrogen uptake.

-

Work-up: After cooling and safely venting the hydrogen, the catalyst is removed by filtration. The solvent is then removed from the filtrate, typically by distillation.

-

Purification: The crude N-methyl-4-methoxyaniline can be purified by vacuum distillation to achieve a high purity (e.g., >98%).[7]

Conversion to Hydrochloride Salt

To obtain this compound, the purified free amine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) until precipitation is complete. The resulting solid salt is then collected by filtration, washed with a cold solvent, and dried.

Key Applications in Research and Development

This compound is a valuable intermediate with several applications:

-

Anticancer Agent Synthesis: It serves as a critical intermediate for the synthesis of novel antimitotic agents.[1] These agents are designed to act as potent microtubule depolymerizers that bind to the colchicine site on tubulin, thereby inhibiting the proliferation of cancer cells.[1]

-

Pharmaceutical and Drug Design: The molecular scaffold of 4-methoxy-N-methylaniline is a valuable component in the design and synthesis of various therapeutic agents.[1]

-

Materials Science: The free amine is used in the development of dynamic, force-responsive systems with potential uses in patterning, sensing, and information encryption.[1]

-

Heterocyclic Chemistry: It acts as an important nucleophile in displacement reactions for the synthesis of substituted heterocyclic compounds like pyrimidines and quinolines.[1]

-

Petroleum Additives: The free amine, N-methyl-4-methoxyaniline, is noted as an effective and economical antiknock agent and antioxidant for gasoline and diesel.[7]

-

Tracer and Internal Standard: A deuterated version, 4-Methoxy-N-methylaniline-d3, is used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in drug development processes.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis pathway and a typical analytical workflow for this compound.

Caption: Synthesis of 4-Methoxy-N-methylaniline HCl.

Caption: Analytical workflow for product qualification.

References

- 1. This compound|CAS 10541-33-0 [benchchem.com]

- 2. This compound | C8H12ClNO | CID 18686577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 10541-33-0 | AChemBlock [achemblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Methoxy-N-methylaniline, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-METHOXY-N-METHYLANILINE | CAS 5961-59-1 [matrix-fine-chemicals.com]

- 7. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 4-Methoxy-N-methylaniline hydrochloride (CAS: 10541-33-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-N-methylaniline hydrochloride (CAS: 10541-33-0) is a significant chemical intermediate with substantial applications in pharmaceutical research and development. Its structural characteristics make it a valuable building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and its key applications, particularly in the development of anticancer agents. Furthermore, this document elucidates its role as a precursor in the synthesis of microtubule depolymerizing agents and bromodomain inhibitors, and discusses its interaction with metabolic enzymes such as Cytochrome P450 1A2 (CYP1A2).

Physicochemical Properties

This compound is the salt form of the parent compound 4-Methoxy-N-methylaniline (also known as N-Methyl-p-anisidine). The hydrochloride form often provides enhanced stability and solubility in certain solvents, making it suitable for various synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 10541-33-0 | [1][2] |

| Molecular Formula | C₈H₁₂ClNO | [1][2] |

| Molecular Weight | 173.64 g/mol | [2] |

| IUPAC Name | 4-methoxy-N-methylaniline;hydrochloride | [2] |

| Synonyms | N-Methyl-p-anisidine hydrochloride, 4-methoxy-N-methylanilinium chloride | [2] |

| Appearance | Solid (form may vary) | |

| Purity (Typical) | ≥97% | [1] |

| Computed TPSA | 21.3 Ų | [2] |

| Computed logP | 2.2978 |

Note: Some properties are for the free base (CAS: 5961-59-1) where data for the hydrochloride is unavailable.

Synthesis and Purification

The synthesis of this compound is typically achieved through the synthesis of the free base, 4-Methoxy-N-methylaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Methoxy-N-methylaniline (Free Base)

A common and industrially scalable method for the synthesis of 4-Methoxy-N-methylaniline is the reductive amination of p-anisidine with formaldehyde, followed by catalytic hydrogenation.

Experimental Protocol: Reductive Amination and Catalytic Hydrogenation

-

Materials:

-

p-Anisidine

-

Paraformaldehyde

-

N,N-dimethylformamide (DMF)

-

Raney Nickel catalyst

-

Hydrogen gas

-

Nitrogen gas

-

Reaction kettle equipped with a stirrer, heating mantle, and gas inlet/outlet

-

-

Procedure:

-

Charge the reaction kettle with p-anisidine (e.g., 100 kg), DMF (e.g., 300 kg), and paraformaldehyde (e.g., 17.07 kg).[3]

-

Add the Raney Nickel catalyst (e.g., 10 kg) to the mixture.[3]

-

Purge the reaction system with nitrogen gas three times, followed by purging with hydrogen gas three times.[3]

-

Gradually heat the reaction mixture to 80°C while introducing hydrogen gas.[3]

-

Maintain the reaction pressure at 0.6 MPa and the temperature at 80°C for approximately 8 hours, or until the reaction is complete (monitored by TLC or GC).[3]

-

Once the reaction is complete, cool the mixture and carefully filter off the catalyst.

-

The resulting solution contains 4-Methoxy-N-methylaniline in DMF.

-

Purification of 4-Methoxy-N-methylaniline

The crude product is purified by distillation.

Experimental Protocol: Distillation

-

Procedure:

-

Transfer the filtrate from the synthesis step to a distillation apparatus.

-

Recover the solvent (DMF) under reduced pressure.

-

After solvent recovery, continue heating the residue and perform a fractional distillation under vacuum (e.g., 3-10 mmHg).[3]

-

Collect the fraction corresponding to 4-Methoxy-N-methylaniline (boiling point of the free base is 135-136 °C at 19 mmHg).

-

Preparation of this compound

The purified free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Salt Formation

-

Materials:

-

Purified 4-Methoxy-N-methylaniline

-

Anhydrous diethyl ether or isopropanol

-

Concentrated hydrochloric acid or HCl gas

-

-

Procedure:

-

Dissolve the purified 4-Methoxy-N-methylaniline in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring, or bubble anhydrous HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield this compound.

-

Applications in Drug Development

This compound serves as a crucial precursor for the synthesis of various therapeutic agents, particularly in oncology.

Precursor for Microtubule Depolymerizing Agents

This compound is a key intermediate in the synthesis of novel antimitotic agents that act by inhibiting tubulin polymerization. These agents often bind to the colchicine site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis in cancer cells. The 4-methoxy-N-methylaniline moiety can be incorporated into heterocyclic scaffolds, such as quinolines, which are known to interact with the colchicine binding site.[4][5][6]

Building Block for Bromodomain Inhibitors

The 4-anilinoquinazoline scaffold is a common feature in many potent and selective inhibitors of bromodomain-containing proteins, such as BRD4.[7] These epigenetic readers are implicated in the regulation of gene transcription and are attractive targets in cancer therapy. This compound can be used as a nucleophile in the synthesis of the 4-anilinoquinazoline core structure.

General Experimental Protocol: Synthesis of 4-Anilinoquinazoline Core

-

Reaction: Nucleophilic aromatic substitution.

-

Materials:

-

4-Chloroquinazoline derivative

-

This compound

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

An appropriate solvent (e.g., isopropanol, n-butanol)

-

-

Procedure:

-

To a solution of the 4-chloroquinazoline derivative in a suitable solvent, add this compound and the base.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.

-

Purify the crude product by crystallization or column chromatography to yield the desired 4-anilinoquinazoline derivative.

-

Biological Activity and Mechanism of Action

Interaction with CYP1A2

4-Methoxy-N-methylaniline has been identified as a potential inhibitor of Cytochrome P450 1A2 (CYP1A2). CYP1A2 is a crucial enzyme in the liver responsible for the metabolism of numerous drugs and xenobiotics. Inhibition of this enzyme can lead to significant drug-drug interactions by altering the pharmacokinetics of co-administered drugs that are substrates for CYP1A2.

The inhibitory mechanism likely involves the binding of 4-Methoxy-N-methylaniline to the active site of the CYP1A2 enzyme. This binding can be competitive, where it competes with the substrate for the same binding site. Molecular docking studies can provide insights into the specific interactions between the inhibitor and the amino acid residues within the enzyme's active site.[8][9][10]

References

- 1. This compound 97% | CAS: 10541-33-0 | AChemBlock [achemblock.com]

- 2. This compound | C8H12ClNO | CID 18686577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]

- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Analysis and Visualization Of Molecular Docking 2hi4 Protein" by innas widiasti [scholarhub.ui.ac.id]

- 9. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholar.ui.ac.id [scholar.ui.ac.id]

Technical Guide: Determination of the Molecular Weight of 4-Methoxy-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 4-Methoxy-N-methylaniline hydrochloride (CAS: 10541-33-0), a compound relevant in various research and development applications. This document details the theoretical calculation of its molecular weight based on its elemental composition and outlines a standard experimental protocol for its empirical determination.

Molecular Weight and Composition

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and compound characterization. The molecular weight of this compound is approximately 173.64 g/mol .[1]

Chemical Formula

The molecular formula for this compound is C₈H₁₂ClNO.[1][2][3] This formula indicates that each molecule is composed of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecule. The standard atomic weights of the individual elements are presented in Table 1.

Table 1: Elemental Composition and Atomic Weights

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 8 | ~12.011[4][5] | 96.088 |

| Hydrogen | H | 12 | ~1.008[6][7] | 12.096 |

| Chlorine | Cl | 1 | ~35.453[8][9] | 35.453 |

| Nitrogen | N | 1 | ~14.007[10][11] | 14.007 |

| Oxygen | O | 1 | ~15.999[12][13] | 15.999 |

| Total | ~173.643 |

Based on the summation of the atomic weights, the calculated molecular weight of this compound is approximately 173.64 g/mol .

Experimental Determination of Molecular Weight

While the theoretical molecular weight is calculated from the chemical formula, it is standard practice in research and drug development to confirm this value experimentally. Mass spectrometry is the most common and accurate technique for determining the molecular weight of a compound.

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity as a function of the mass-to-charge ratio, which allows for the determination of the molecular weight of the parent molecule and can also provide information about its structure.

Generalized Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The following is a generalized protocol for the determination of the molecular weight of a solid, soluble compound like this compound using ESI-MS.

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mixture) to create a stock solution of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute working solution (typically 1-10 µg/mL) using an appropriate mobile phase, often containing a small percentage of formic acid (e.g., 0.1%) to facilitate ionization.

-

-

Instrumentation Setup:

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range.

-

Set the instrument parameters for Electrospray Ionization (ESI) in positive ion mode, as the aniline nitrogen is readily protonated.

-

Key parameters to optimize include: capillary voltage, cone voltage, desolvation gas flow and temperature, and source temperature.

-

-

Sample Infusion and Data Acquisition:

-

Introduce the prepared sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data across a relevant mass range (e.g., m/z 50-500) for a sufficient duration to obtain a stable signal and a high-quality spectrum.

-

-

Data Analysis:

-

Process the acquired raw data to generate a mass spectrum.

-

Identify the peak corresponding to the molecular ion. For 4-Methoxy-N-methylaniline (the free base, C₈H₁₁NO, with a molecular weight of ~137.18 Da[14]), the expected protonated molecule [M+H]⁺ would appear at an m/z value corresponding to its molecular mass plus the mass of a proton. The hydrochloride salt will dissociate in solution.

-

The primary peak of interest will be for the protonated free base, 4-Methoxy-N-methylaniline, at an m/z of approximately 138.1.

-

Confirm the isotopic distribution pattern of the molecular ion peak, which should match the theoretical pattern for the chemical formula C₈H₁₂NO⁺.

-

Workflow Visualization

The logical flow for the determination of a compound's molecular weight, from theoretical calculation to experimental verification, is illustrated below.

References

- 1. This compound | C8H12ClNO | CID 18686577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 97% | CAS: 10541-33-0 | AChemBlock [achemblock.com]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Chlorine - Wikipedia [en.wikipedia.org]

- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. 4-METHOXY-N-METHYLANILINE | CAS 5961-59-1 [matrix-fine-chemicals.com]

4-Methoxy-N-methylaniline Hydrochloride: A Technical Whitepaper on its Role in Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-N-methylaniline hydrochloride is a versatile chemical intermediate with significant applications in pharmacological research and drug discovery. While not an active therapeutic agent itself, its core value lies in its role as a key building block for the synthesis of potent biologically active molecules. This technical guide provides an in-depth overview of the established and potential mechanisms of action related to compounds derived from this compound, with a focus on its application in the development of antimitotic agents and its potential interaction with metabolic enzymes.

Primary Role in Medicinal Chemistry: A Precursor for Bioactive Compounds

This compound primarily serves as a crucial precursor in the synthesis of complex organic molecules with therapeutic potential.[1] Its chemical structure, featuring a reactive secondary amine and an electron-rich methoxy-substituted benzene ring, makes it a valuable synthon for creating a diverse range of pharmacological agents.[1] The hydrochloride salt form enhances the stability of the compound for storage and handling. In reaction conditions, it can be converted to its free base, 4-Methoxy-N-methylaniline, to act as a nucleophile.

Key Application: Synthesis of Antimitotic Agents Targeting Tubulin

A significant area of research involving this compound is the development of novel antimitotic agents for cancer therapy. These synthesized compounds function as potent microtubule depolymerizers, disrupting the cellular machinery essential for mitosis and leading to the inhibition of cancer cell proliferation.[1]

Mechanism of Action: Inhibition of Microtubule Polymerization

The antimitotic agents derived from this compound exert their effect by binding to tubulin, the protein subunit of microtubules. Specifically, they target the colchicine binding site, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and can subsequently induce apoptosis in cancer cells.

The following diagram illustrates the signaling pathway affected by antimitotic agents synthesized from this compound.

Experimental Protocols

The evaluation of novel antimitotic agents typically involves a series of in vitro assays to determine their biological activity.

Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Incubation: The tubulin solution is incubated with various concentrations of the test compound (or a vehicle control) at 37°C.

-

Measurement: The increase in absorbance at 340 nm is monitored over time. An increase in absorbance corresponds to the extent of tubulin polymerization.

-

Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Cell Viability and Proliferation Assays (e.g., MTT, SRB): These assays determine the cytotoxic and cytostatic effects of the compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Staining: A viability-staining reagent (e.g., MTT, Sulforhodamine B) is added, and after an incubation period, the cells are lysed, and the absorbance is read at a specific wavelength.

-

Analysis: The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is determined.

Cell Cycle Analysis by Flow Cytometry: This method is used to determine the phase of the cell cycle in which the cells are arrested.

-

Treatment: Cells are treated with the test compound for a duration that allows for cell cycle progression (e.g., 24 hours).

-

Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Quantitative Data for Antimitotic Derivatives

While quantitative data for this compound itself is not available, the following table summarizes representative data for antimitotic compounds synthesized using an aniline scaffold, illustrating the potency that can be achieved.

| Compound Class | Target Cell Line | IC₅₀ / GI₅₀ (nM) | Assay Type |

| Quinazoline Derivatives | Various Tumor Cells | Varies | Cell Proliferation |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Sensitive & Resistant Tumor Cells | Nanomolar range | Growth Inhibition |

Note: Specific IC₅₀/GI₅₀ values are highly dependent on the final molecular structure of the derivative.

Potential Mechanism of Action: Inhibition of Cytochrome P450 1A2 (CYP1A2)

The free base, 4-Methoxy-N-methylaniline, has been identified as a potential inhibitor of CYP1A2. CYP1A2 is a key enzyme in the cytochrome P450 superfamily, primarily found in the liver, which is responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.

Significance of CYP1A2 Inhibition

Inhibition of CYP1A2 can lead to significant drug-drug interactions.[2] When a CYP1A2 inhibitor is co-administered with a drug that is metabolized by this enzyme, it can lead to decreased metabolism of the drug, resulting in higher plasma concentrations and an increased risk of toxicity. Therefore, understanding the CYP1A2 inhibitory potential of any new chemical entity is a critical aspect of drug development.

The workflow for assessing potential CYP1A2 inhibition is depicted below.

Experimental Protocol for CYP1A2 Inhibition Assay

A common in vitro method to assess CYP1A2 inhibition utilizes human liver microsomes.

-

Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (as a source of CYP1A2), a specific CYP1A2 substrate (e.g., phenacetin), and an NADPH-generating system to initiate the metabolic reaction.

-

Treatment: The reaction is initiated in the presence of various concentrations of the test compound (4-Methoxy-N-methylaniline) or a known inhibitor as a positive control.

-

Reaction Termination: After a set incubation time at 37°C, the reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

-

Quantification: The amount of metabolite formed (e.g., acetaminophen from phenacetin) is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Analysis: The IC₅₀ value for CYP1A2 inhibition is calculated by determining the concentration of the test compound that reduces the rate of metabolite formation by 50%.

Quantitative Data

Currently, there is a lack of publicly available, specific IC₅₀ values for the inhibition of CYP1A2 by 4-Methoxy-N-methylaniline. Research in this area would be necessary to quantify its inhibitory potency.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, not for its own therapeutic activity, but as a foundational element for the creation of potent pharmacological agents. Its primary and well-documented application is in the synthesis of antimitotic compounds that inhibit tubulin polymerization by binding to the colchicine site, representing a key strategy in anticancer drug discovery. Additionally, its potential as a CYP1A2 inhibitor warrants further investigation to fully characterize its pharmacological profile and potential for drug-drug interactions. Future research should focus on quantifying the CYP1A2 inhibitory activity of 4-Methoxy-N-methylaniline and exploring its utility in the synthesis of other classes of therapeutic agents.

References

4-Methoxy-N-methylaniline Hydrochloride: A Technical Overview of Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methoxy-N-methylaniline hydrochloride is a substituted aniline derivative of interest in various fields of chemical research and development. An understanding of its fundamental physicochemical properties, particularly its solubility in different solvent systems, is crucial for its application in synthesis, formulation, and biological studies. This guide collates the known physical and chemical data for this compound and provides a framework for its experimental solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10541-33-0 | PubChem[1], AChemBlock[2] |

| Molecular Formula | C₈H₁₂ClNO | PubChem[1] |

| Molecular Weight | 173.64 g/mol | PubChem[1] |

| IUPAC Name | 4-methoxy-N-methylaniline;hydrochloride | PubChem[1] |

| Synonyms | 4-methoxy-n-methylaniline hcl, n-methyl-p-anisidine hydrochloride | AChemBlock[2] |

| Appearance | Solid (form may vary) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Solubility Profile

Qualitative Assessment

Specific quantitative solubility data for this compound in various solvents is not currently available in the public domain. However, based on the general principles of solubility and data from analogous compounds, a qualitative assessment can be made.

-

Aqueous Solubility : As the hydrochloride salt of a secondary amine, this compound is expected to be soluble in water. The protonated amine group significantly increases the polarity of the molecule, facilitating interaction with polar water molecules. For comparison, the related compound aniline hydrochloride is highly soluble in water.

-

Organic Solvent Solubility : The solubility in organic solvents will be dependent on the polarity of the solvent. It is anticipated to have good solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene, due to the ionic nature of the hydrochloride salt.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. This method can be adapted based on the specific requirements of the research.

Materials

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Analysis :

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

-

-

Calculation of Solubility :

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, its chemical structure as an amine hydrochloride strongly suggests solubility in water and polar organic solvents. The provided experimental protocol offers a robust methodology for researchers to determine the precise solubility of this compound in various solvents, which is essential for its effective use in research and development.

References

In-Depth Technical Guide on the Stability and Storage of 4-Methoxy-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxy-N-methylaniline hydrochloride. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound throughout its lifecycle.

Core Stability Profile

This compound is a salt of an aromatic amine. While specific stability data for this exact compound is not extensively published, its stability can be inferred from the behavior of similar compounds, such as p-anisidine hydrochloride and other amine salts. Generally, aromatic amines and their hydrochloride salts are susceptible to degradation through oxidation and photolysis. The hydrochloride salt form is typically more stable than the free base, particularly with respect to oxidation.

Key factors influencing the stability of this compound include exposure to air (oxygen), light, humidity, and elevated temperatures.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended. These are based on general guidelines for amine salts and related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. Some suppliers of similar amine hydrochloride salts recommend storage at -20°C for long-term stability. For routine laboratory use, storage at room temperature in a controlled environment is also suggested by some suppliers. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation, which is a common degradation pathway for anilines. |

| Light | Store in a light-resistant container. | Protects the compound from photolytic degradation. Aromatic amines can be sensitive to light. |

| Moisture | Store in a tightly sealed container in a dry place. | The compound is a salt and may be hygroscopic. Absorption of moisture can lead to physical changes and potentially hydrolysis. |

| Incompatible Materials | Store away from strong bases, acids, acid anhydrides, and acid chlorides. | Contact with strong bases will deprotonate the amine hydrochloride, forming the more reactive free base. Strong acids and related compounds are also listed as incompatible materials for the free base. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation and photolysis.

-

Oxidation: Exposure to air can lead to the formation of colored impurities. The N-methyl and methoxy groups on the aniline ring can influence the susceptibility to oxidation.

-

Photolysis: Exposure to light, particularly UV radiation, can induce degradation, leading to the formation of various byproducts.

A visual representation of the relationship between storage conditions and stability is provided below.

Navigating the Safety Profile of 4-Methoxy-N-methylaniline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Methoxy-N-methylaniline hydrochloride (CAS No. 10541-33-0).[1] Given the limited availability of a detailed safety data sheet (SDS) specifically for the hydrochloride salt, this guide leverages data from the free base, 4-Methoxy-N-methylaniline (CAS No. 5961-59-1), as a close surrogate for hazard identification and handling protocols. The hydrochloride salt is expected to have a similar toxicological profile, with potential differences in physical properties such as solubility and melting point.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the available data for 4-Methoxy-N-methylaniline and its hydrochloride salt.

| Property | 4-Methoxy-N-methylaniline | This compound | Source |

| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO | [1][2] |

| Molecular Weight | 137.18 g/mol | 173.64 g/mol | [1][2] |

| Appearance | Beige solid or low melting solid | Data not available | [3] |

| Melting Point | 33-36 °C | Data not available | [2] |

| Boiling Point | 135-136 °C @ 19 mmHg | Data not available | [2] |

| Flash Point | 110 °C (closed cup) | Data not available | [2] |

| Solubility | Data not available | Data not available | |

| Odor | Odorless | Data not available | [3] |

Section 2: Hazard Identification and GHS Classification

4-Methoxy-N-methylaniline is classified as harmful if swallowed or inhaled. The GHS classification for the free base is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: GHS classifications are based on data for 4-Methoxy-N-methylaniline.

Signal Word: Warning

Section 3: Toxicological Information

| Toxicity Endpoint | Value | Species |

| Acute Oral Toxicity | Category 4 | - |

| Acute Inhalation Toxicity | Category 4 | - |

| Skin Corrosion/Irritation | Causes skin irritation | - |

| Serious Eye Damage/Irritation | Causes serious eye irritation | - |

| Respiratory or Skin Sensitization | No information available | - |

| Germ Cell Mutagenicity | No information available | - |

| Carcinogenicity | No information available | - |

| Reproductive Toxicity | No information available | - |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation | - |

| Specific Target Organ Toxicity - Repeated Exposure | No information available | - |

| Aspiration Hazard | No information available | - |

Section 4: Experimental Protocols

Detailed experimental protocols for toxicological studies are not publicly available within safety data sheets. The methodologies for determining the GHS classification categories listed above would follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. For instance:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method)

-

Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity)

-

Skin Irritation: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

-

Eye Irritation: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

Researchers planning to conduct their own toxicological assessments should refer to the relevant OECD guidelines for detailed experimental procedures.

Section 5: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risk.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[3]

-

Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid dust formation.

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store under an inert atmosphere.

-

Incompatible materials to avoid include acids, acid anhydrides, and acid chlorides.

Section 6: Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Section 7: Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific task. The following are general recommendations:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 or OSHA's 29 CFR 1910.133.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator with an appropriate filter cartridge should be worn.[3] |

Section 8: Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Visualizing Emergency Response: Chemical Spill Workflow

The following diagram illustrates a logical workflow for handling a chemical spill of this compound.

Caption: Workflow for handling a chemical spill.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet. Always consult the most current SDS for any chemical before use and perform a thorough risk assessment for your specific application.

References

Spectroscopic Profile of 4-Methoxy-N-methylaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-N-methylaniline hydrochloride (CAS No: 10541-33-0).[1][2][3] Due to the limited availability of specific experimental spectra for the hydrochloride salt, this document presents data for the free base, 4-Methoxy-N-methylaniline, and outlines the anticipated spectral changes upon protonation to the hydrochloride form. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

IUPAC Name: 4-methoxy-N-methylaniline;hydrochloride[1] Molecular Formula: C₈H₁₂ClNO[1][2][3] Molecular Weight: 173.64 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 4-Methoxy-N-methylaniline and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the nitrogen atom in 4-Methoxy-N-methylaniline to form the hydrochloride salt is expected to induce a downfield shift in the signals of nearby protons and carbons due to the increased electron-withdrawing nature of the ammonium group.

Table 1: ¹H NMR Data of 4-Methoxy-N-methylaniline (Free Base) in CDCl₃ [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.82 | d, J = 8.7 Hz | 2H | Ar-H (ortho to OCH₃) |

| 6.60 | d, J = 8.6 Hz | 2H | Ar-H (ortho to NHCH₃) |

| 3.77 | s | 3H | OCH₃ |

| 2.81 | s | 3H | NCH₃ |

Table 2: ¹³C NMR Data of 4-Methoxy-N-methylaniline (Free Base) in CDCl₃ [4]

| Chemical Shift (δ) ppm | Assignment |

| 152.13 | Ar-C (C-OCH₃) |

| 143.75 | Ar-C (C-NHCH₃) |

| 114.96 | Ar-CH (ortho to OCH₃) |

| 113.67 | Ar-CH (ortho to NHCH₃) |

| 55.89 | OCH₃ |

| 31.63 | NCH₃ |

Mass Spectrometry (MS)

Mass spectrometry of the free base, 4-Methoxy-N-methylaniline, is expected to show a molecular ion peak corresponding to its molecular weight. For the hydrochloride salt, the mass spectrum may show the molecular ion of the free base, as the hydrochloride can dissociate in the ion source.

Table 3: Mass Spectrometry Data of 4-Methoxy-N-methylaniline (Free Base) [4]

| m/z | Interpretation |

| 137.08 | [M]⁺ (Molecular ion of the free base) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the aromatic ring, the ether linkage, and, most notably, the N-H⁺ stretching of the secondary ammonium salt.

Table 4: Expected Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch (CH₃) |

| 2400-2700 | N-H⁺ stretch (secondary ammonium salt) |

| 1600, 1500 | Aromatic C=C stretch |

| 1240 | Aryl-O stretch (asymmetric) |

| 1030 | Aryl-O stretch (symmetric) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, or DMSO-d₆ for the hydrochloride salt to observe the N-H⁺ proton) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use proton decoupling to simplify the spectrum.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrument contributions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

References

An In-depth Technical Guide to 4-Methoxy-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-N-methylaniline hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and materials science. This document provides a comprehensive review of its chemical properties, synthesis, and biological activities, with a particular focus on its role as a potential inhibitor of cytochrome P450 1A2 (CYP1A2). Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its spectroscopic and physicochemical data. Furthermore, a proposed mechanism of interaction with CYP1A2 is discussed, supported by a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-methyl-p-anisidine hydrochloride, is the hydrochloride salt of the secondary aromatic amine 4-Methoxy-N-methylaniline. Its chemical structure features a methoxy group and a methylamino group attached to a benzene ring at the para position. The presence of the hydrochloride salt enhances the compound's stability and water solubility compared to its free base form.

Table 1: Physicochemical Properties of 4-Methoxy-N-methylaniline and its Hydrochloride Salt

| Property | 4-Methoxy-N-methylaniline (Free Base) | This compound |

| CAS Number | 5961-59-1 | 10541-33-0[1] |

| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO[1] |

| Molecular Weight | 137.18 g/mol | 173.64 g/mol [1] |

| Appearance | Solid | - |

| Melting Point | 33-36 °C | - |

| Boiling Point | 135-136 °C at 19 mmHg | - |

| SMILES | CNc1ccc(OC)cc1 | CNC1=CC=C(C=C1)OC.Cl[1] |

| InChIKey | JFXDIXYFXDOZIT-UHFFFAOYSA-N | JORHJDKIZPGLHB-UHFFFAOYSA-N[1] |

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: the synthesis of the free base, 4-Methoxy-N-methylaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Methoxy-N-methylaniline (Free Base)

Several methods have been reported for the synthesis of 4-Methoxy-N-methylaniline, with N-methylation of 4-methoxyaniline (p-anisidine) being a common approach.

This procedure is adapted from a general method for the N-methylation of aromatic amines.[2]

Materials:

-

4-methoxyaniline (p-anisidine)

-

Methanol

-

Iridium-based catalyst (e.g., [Ir(cod)Cl]₂)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., Toluene)

-

Petroleum ether (PE)

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware for inert atmosphere reactions

-

Column chromatography setup

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-methoxyaniline (1.0 mmol), the iridium catalyst (e.g., 0.025 mmol), and the base (e.g., 2.0 mmol) in anhydrous toluene (5 mL).

-

Add methanol (5.0 mmol) as the methylating agent.

-

Seal the flask and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., 50:1) to afford pure 4-Methoxy-N-methylaniline.[2]

Yield: 89%[2]

Synthesis of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials:

-

4-Methoxy-N-methylaniline

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

-

Dissolve the purified 4-Methoxy-N-methylaniline in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.

Caption: Workflow for the synthesis and characterization of this compound.

Table 2: Spectroscopic Data for 4-Methoxy-N-methylaniline (Free Base)

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.82 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s, 3H)[2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 152.13, 143.75, 114.96, 113.67, 55.89, 31.63[2] |

| Mass Spectrum (GC-MS) | m/z: 137.08 (calculated 137.10)[2] |

Biological Activity and Mechanism of Action

4-Methoxy-N-methylaniline has been identified as a potential inhibitor of cytochrome P450 1A2 (CYP1A2), an important enzyme in drug metabolism.

Inhibition of Cytochrome P450 1A2 (CYP1A2)

CYP1A2 is a member of the cytochrome P450 superfamily of enzymes, which are primarily found in the liver and are responsible for the metabolism of a wide range of xenobiotics, including many pharmaceutical drugs. Inhibition of CYP1A2 can lead to altered drug pharmacokinetics, potentially resulting in increased drug efficacy or toxicity. While the specific IC₅₀ value for this compound against CYP1A2 is not available in the reviewed literature, its structural similarity to other known aniline-based inhibitors suggests a potential for interaction.

This is a general protocol for determining the inhibitory potential of a compound against CYP1A2.[3]

Materials:

-

Recombinant human CYP1A2 enzyme

-

CYP1A2 substrate (e.g., phenacetin)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

Control inhibitor (e.g., α-naphthoflavone)

-

Acetonitrile

-

Internal standard for LC-MS analysis

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the potassium phosphate buffer, recombinant human CYP1A2, and the test compound at various concentrations. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

-

Pre-incubate the plate at 37 °C for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the CYP1A2 substrate and the NADPH regenerating system.

-

Incubate the reaction mixture at 37 °C for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by adding a quenching solvent, such as acetonitrile, containing an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the CYP1A2 substrate.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Proposed Signaling Pathway for CYP1A2 Inhibition

The inhibition of CYP1A2 by this compound is likely to occur through competitive binding to the active site of the enzyme. The planar aromatic ring of the aniline derivative can fit into the narrow and planar active site of CYP1A2, preventing the natural substrate from binding and being metabolized.

Caption: Proposed mechanism of CYP1A2 inhibition by this compound.

Applications

This compound serves as a valuable building block in several areas of chemical synthesis.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds being investigated for a range of therapeutic applications.

-

Heterocyclic Chemistry: As a nucleophile, it is used in the synthesis of substituted heterocyclic compounds, which are prevalent in many pharmaceutical agents.

-

Materials Science: The aniline moiety can be incorporated into polymers and other materials to modify their electronic and physical properties.

Conclusion

This compound is a chemical compound with significant potential in synthetic chemistry, particularly in the development of new pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and biological activity, including its potential as a CYP1A2 inhibitor. The provided experimental protocols and data summaries offer a valuable resource for researchers working with this compound. Further investigation into its specific inhibitory potency and mechanism of action against CYP1A2 is warranted to fully elucidate its potential impact on drug metabolism.

References

An In-depth Technical Guide to the Biological Activity of 4-Methoxy-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-N-methylaniline hydrochloride is a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. While not typically characterized by potent direct biological activity itself, its structural motifs are integral to the synthesis of various biologically active molecules. This technical guide delineates the known and potential biological activities associated with this compound, focusing on its role as a precursor to potent antimitotic agents, its potential as a cytochrome P450 (CYP) 1A2 inhibitor, and its utility as a building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the synthetic utility, potential mechanisms of action, and relevant experimental protocols to evaluate the biological significance of compounds derived from this compound.

Core Biological Profile

This compound's primary role in a biological context is that of a critical structural component in the synthesis of pharmacologically active agents. Its biological relevance can be categorized into three main areas:

-

Precursor to Antimitotic Agents: The 4-methoxyaniline moiety is a key feature in a class of compounds designed to inhibit tubulin polymerization, a critical process in cell division. These synthetic molecules often target the colchicine binding site on β-tubulin, leading to microtubule depolymerization and mitotic arrest in cancer cells.

-

Potential CYP1A2 Inhibition: In silico and preliminary in vitro studies suggest that 4-Methoxy-N-methylaniline may act as an inhibitor of Cytochrome P450 1A2 (CYP1A2).[1] This enzyme plays a crucial role in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of CYP1A2 can lead to significant drug-drug interactions.

-

Building Block for PROTACs: The N-methylaniline scaffold is utilized in the construction of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Due to its primary function as a synthetic intermediate, direct quantitative data on the biological activity of this compound is scarce in publicly available literature. The following sections will detail the experimental approaches to characterize these potential activities.

Precursor to Antimitotic Agents: Targeting Microtubule Dynamics

The most well-documented application of this compound in drug discovery is as a precursor for the synthesis of antimitotic agents that interfere with microtubule dynamics.

Signaling Pathway: Microtubule Depolymerization and Mitotic Arrest

Compounds derived from this compound can function as microtubule depolymerizing agents. By binding to the colchicine site on β-tubulin, they prevent the polymerization of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and subsequent induction of apoptosis.

Caption: Signaling pathway of antimitotic agents.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (10 mM)

-

Test compound (this compound or its derivatives) dissolved in DMSO

-

Positive control (e.g., Colchicine)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

-

96-well microplates

Procedure:

-

Prepare a tubulin solution at a final concentration of 1 mg/mL in G-PEM buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Dispense the tubulin/GTP solution into the wells of a pre-warmed 96-well plate.

-

Add the test compound, positive control, or negative control to the respective wells. The final concentration of DMSO should be kept below 1%.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Inhibition of Cytochrome P450 1A2

The chemical structure of 4-Methoxy-N-methylaniline suggests a potential interaction with metabolic enzymes, particularly CYP1A2.

Logical Relationship: CYP1A2 Inhibition and Drug Metabolism

CYP1A2 is a key enzyme in the liver responsible for the oxidative metabolism of numerous drugs and xenobiotics. Inhibition of this enzyme by a co-administered compound can lead to decreased metabolism of a CYP1A2 substrate, resulting in its accumulation and potential toxicity.

Caption: Logical relationship of CYP1A2 inhibition.

Experimental Protocol: In Vitro CYP1A2 Inhibition Assay (Luminescence-based)

This assay determines the potential of a test compound to inhibit the activity of human CYP1A2 using a luminogenic substrate.

Materials:

-

Recombinant human CYP1A2 enzyme

-

CYP1A2 luminogenic substrate (e.g., Luciferin-ME)

-

NADPH regeneration system

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Furafylline)

-

Negative control (DMSO)

-

Luminometer-compatible 96-well plates

-

Luminescence detection reagent

Procedure:

-

Prepare a reaction mixture containing the CYP1A2 enzyme and the luminogenic substrate in a buffer solution.

-

Add the test compound, positive control, or negative control to the respective wells of the 96-well plate.

-

Initiate the reaction by adding the NADPH regeneration system.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and add the luminescence detection reagent.

-

Measure the luminescence signal using a luminometer. A decrease in luminescence indicates inhibition of CYP1A2 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Building Block for Proteolysis Targeting Chimeras (PROTACs)

The N-methylaniline scaffold is a valuable component in the synthesis of PROTACs, a novel therapeutic modality designed to induce the degradation of specific target proteins.

Experimental Workflow: PROTAC Synthesis and Evaluation

The development of a PROTAC involves a multi-step process, from the synthesis of the heterobifunctional molecule to its biological evaluation.

Caption: Experimental workflow for PROTAC development.

Experimental Protocol: Target Protein Degradation Assay (Western Blot)

This protocol is used to determine if a PROTAC synthesized using a this compound-derived scaffold can induce the degradation of a specific target protein in cells.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC compound for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Lyse the cells and collect the protein lysates.

-